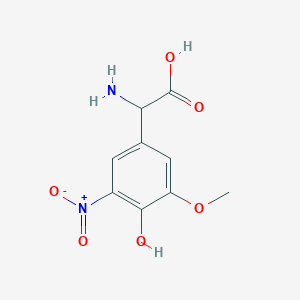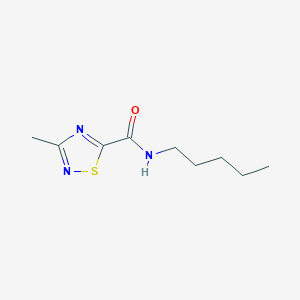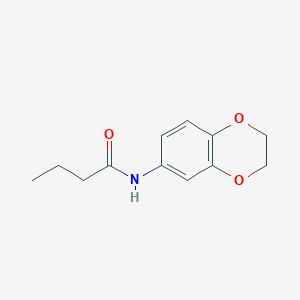
(4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid, or 4-Bromo-3-nitro-1H-pyrazole-1-acetic acid (BPA), is an organic compound derived from pyrazole and bromine. It is an important intermediate in the synthesis of a variety of heterocyclic compounds and is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. BPA is a versatile reagent and has been used in a variety of synthetic reactions, such as the synthesis of heterocyclic systems, the formation of amides and esters, and the preparation of nitro compounds. BPA is also used as a catalyst in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Bioevaluation of Novel Pyrazoles
Pyrazoles, including structures similar to (4-bromo-3-nitro-1H-pyrazol-1-yl)acetic acid, are pivotal in synthesizing compounds with agrochemical and pharmaceutical activities. Novel pyrazole derivatives have been synthesized under specific conditions, displaying properties such as antimicrobial, antifungal, antiviral, and antioxidant activities. This versatility underscores the compound's potential in developing new therapeutic and agrochemical agents (Sheetal et al., 2018).
Organic Corrosion Inhibitors
In the context of industrial applications, derivatives of pyrazole compounds have been studied as organic corrosion inhibitors, especially for protecting ferrous and non-ferrous metals in acidic solutions. Their effectiveness in inhibiting metallic dissolution in acidic media, due to the presence of heteroatoms and π-electrons, highlights their potential in enhancing the durability and lifespan of metal components in various industrial processes (M. Goyal et al., 2018).
Pervaporation Separation
The compound's related structures have been utilized in pervaporation (PV) separation processes, particularly in the separation of water-acetic acid mixtures using polymeric membranes. This application is crucial in recycling acetic acid from industrial wastewater, showcasing the compound's relevance in environmental sustainability and industrial efficiency (T. Aminabhavi & U. Toti, 2003).
Pyrazoline Derivatives in Anticancer Research
Further, pyrazoline derivatives have been explored for their anticancer properties. The synthesis strategies aiming to develop new anticancer agents using pyrazoline structures demonstrate the compound's applicability in medicinal chemistry and drug development. This area of research is particularly promising for introducing new treatments against various cancer types (A. M. Dar & Shamsuzzaman, 2015).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is known that pyrazoles, the core structure of this compound, possess many biological and pharmaceutical properties .
Biochemical Pathways
Pyrazoles, in general, are known to interact with various biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Propiedades
IUPAC Name |
2-(4-bromo-3-nitropyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O4/c6-3-1-8(2-4(10)11)7-5(3)9(12)13/h1H,2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONURMQHBLXJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520481.png)
![5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2520483.png)

![4-{[(3-methylpyridin-2-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2520485.png)
![2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2520486.png)
![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2520487.png)
![4-methyl-N-{3-methyl-1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}cyclohexanecarboxamide](/img/structure/B2520489.png)
![(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2520492.png)
![7-(2-Chloropropanoyl)-1,3,4,5,5a,6,8,8a-octahydropyrrolo[3,4-b]azepin-2-one](/img/structure/B2520493.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2520494.png)
![5-Thieno[3,2-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2520495.png)